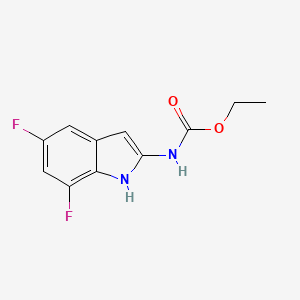
(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester
Vue d'ensemble
Description
“(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester” is a chemical compound with the molecular formula C11H10F2N2O2 and a molecular weight of 240.21 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester” is based on the indole skeleton, which is a significant heterocyclic system. It includes two fluorine atoms at positions 5 and 7 of the indole ring .Applications De Recherche Scientifique
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, is found at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic for several species and has been classified as "probably carcinogenic to humans" by the WHO's IARC. The formation mechanisms of ethyl carbamate include reactions from urea and various proteins like citrulline during fermentation and from cyanide via precursors such as cyanate. Preventive methods to lower EC levels in food include optimized production practices and abatement of precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).
Decarbamoylation of Acetylcholinesterases
Carbamates are effective acetylcholinesterase (AChE) inhibitors developed as insecticides and therapeutic agents. The decarbamoylation (hydrolysis) of carbamoylated AChEs is slow, contributing to their efficacy. Research shows that the decarbamoylation rate constants vary with the size of alkyl substituents on the carbamoyl group, indicating a shift in the rate-limiting step from general acid-base catalysis to a conformational change in the AChE active site (Rosenberry & Cheung, 2019).
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research on biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives obtained through partial or total esterification. These materials show promise in clinical applications due to their varied biological properties, influenced by the type and extent of esterification. The physico-chemical properties and biological implications of these materials, particularly ethyl and benzyl hyaluronan esters, underscore the potential of other unexplored derivatives (Campoccia et al., 1998).
Fatty Acid Conjugates of Xenobiotics
Fatty acid conjugates of xenobiotics, such as fatty acid ethyl esters, have been studied for their role in the onset or pathogenesis of diseases in alcoholics and their potential involvement in target organ toxicity. These conjugates' lipophilic nature may cause them to accumulate in body organs, underscoring the need for further research to evaluate their toxicity and identify other potentially toxic conjugates (Ansari et al., 1995).
Orientations Futures
Indole derivatives, including “(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester”, have potential for future research due to their prevalence in natural products and drugs and their biological activity . Future research could focus on exploring the synthesis methods, chemical reactions, mechanism of action, and safety profile of this compound.
Propriétés
IUPAC Name |
ethyl N-(5,7-difluoro-1H-indol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-17-11(16)15-9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXOMYYYBGLVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=CC(=CC(=C2N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
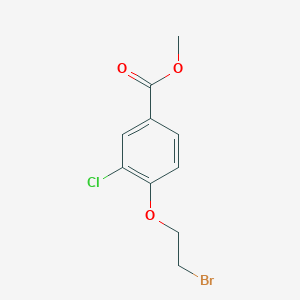
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
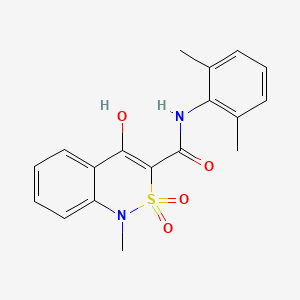
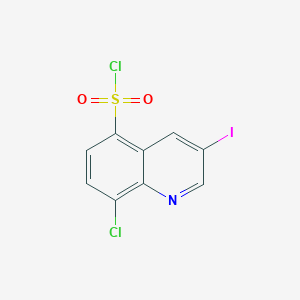
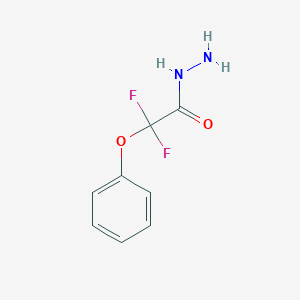
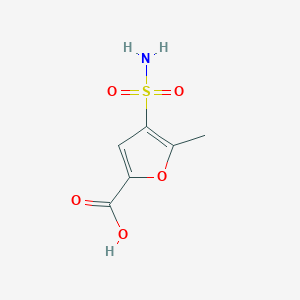
![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)
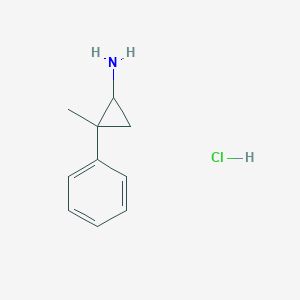
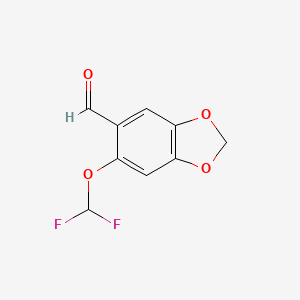
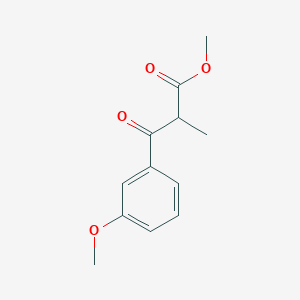
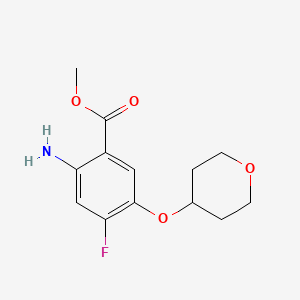
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)